

Molecular Targets of Meisoindigo in Cancer Cells: A Technical Guide

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Compound of Interest

Compound Name: Meisoindigo

Cat. No.: B1676166

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Introduction

Meisoindigo, a synthetic derivative of a component of traditional Chinese medicine, has demonstrated significant anti-cancer activity across a range of malignancies, including chronic myeloid leukemia (CML) and various solid tumors.^{[1][2]} Its therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways and interact with specific molecular targets within cancer cells. This technical guide provides an in-depth overview of the known molecular targets of **meisoindigo**, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of **meisoindigo** have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of its potency.

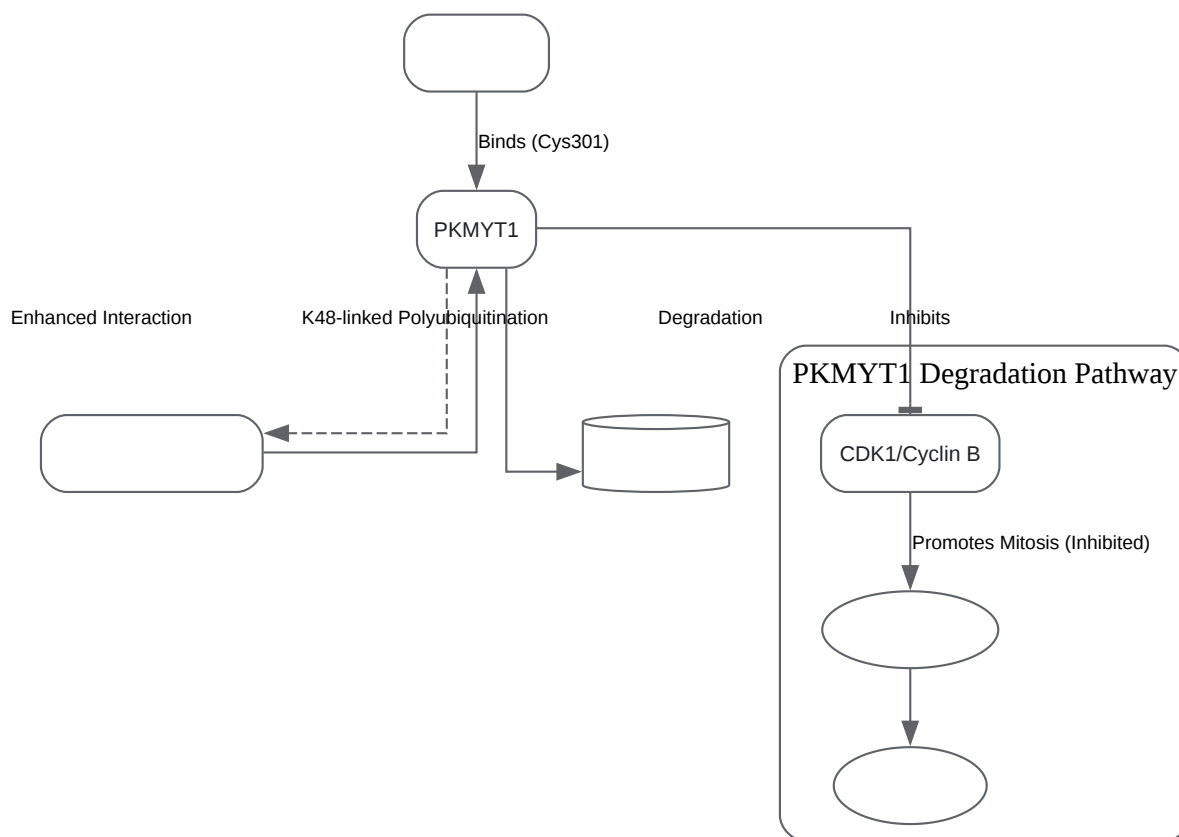
Cell Line	Cancer Type	IC50 (μM)	Reference
K562	Chronic Myeloid Leukemia	Not specified, but effective in μM range	[3]
HL-60	Acute Promyelocytic Leukemia	Not specified, but effective in μM range	[4]
U937	Myelomonocytic Leukemia	Not specified, but effective in μM range	[4]
NB4	Acute Promyelocytic Leukemia	Not specified, but effective in μM range	[4]
HT-29	Colorectal Cancer	4.3 (as mmol/L)	[5]
U87	Glioblastoma	Dose-dependent inhibition	[6]
Panc1	Pancreatic Ductal Adenocarcinoma	Not specified, effective at 20 μM	[7]
Jopaca-1	Pancreatic Ductal Adenocarcinoma	Not specified, effective at 20 μM	[7]

Key Molecular Targets and Signaling Pathways

Meisoindigo exerts its anti-cancer effects by targeting several key proteins and signaling cascades critical for cancer cell survival, proliferation, and metastasis.

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)

A pivotal discovery has identified PKMYT1 as a direct molecular target of **meisoindigo**.^[8] **Meisoindigo** functions as a "molecular glue," forming a reversible covalent bond with the Cys301 residue of PKMYT1.^[8] This interaction enhances the binding of PKMYT1 to the E3 ligase TRIM25, leading to K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1.^[9] The degradation of PKMYT1, a negative regulator of the G2/M cell cycle checkpoint, induces G2/M phase arrest and apoptosis in cancer cells.^{[10][11]}

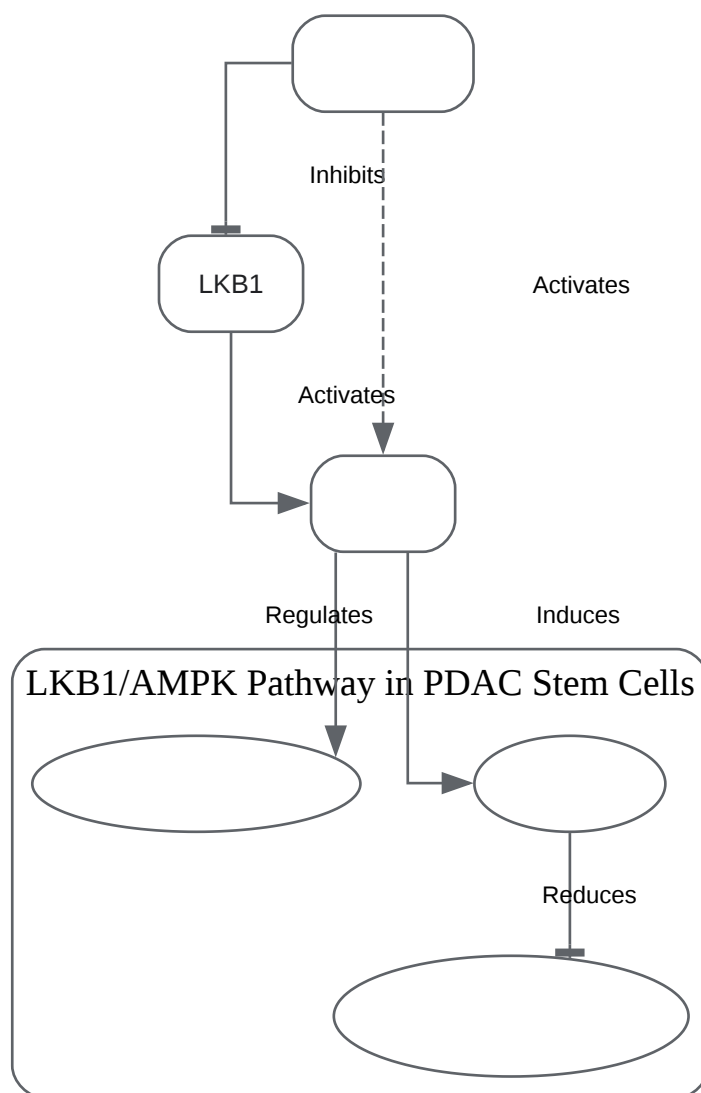


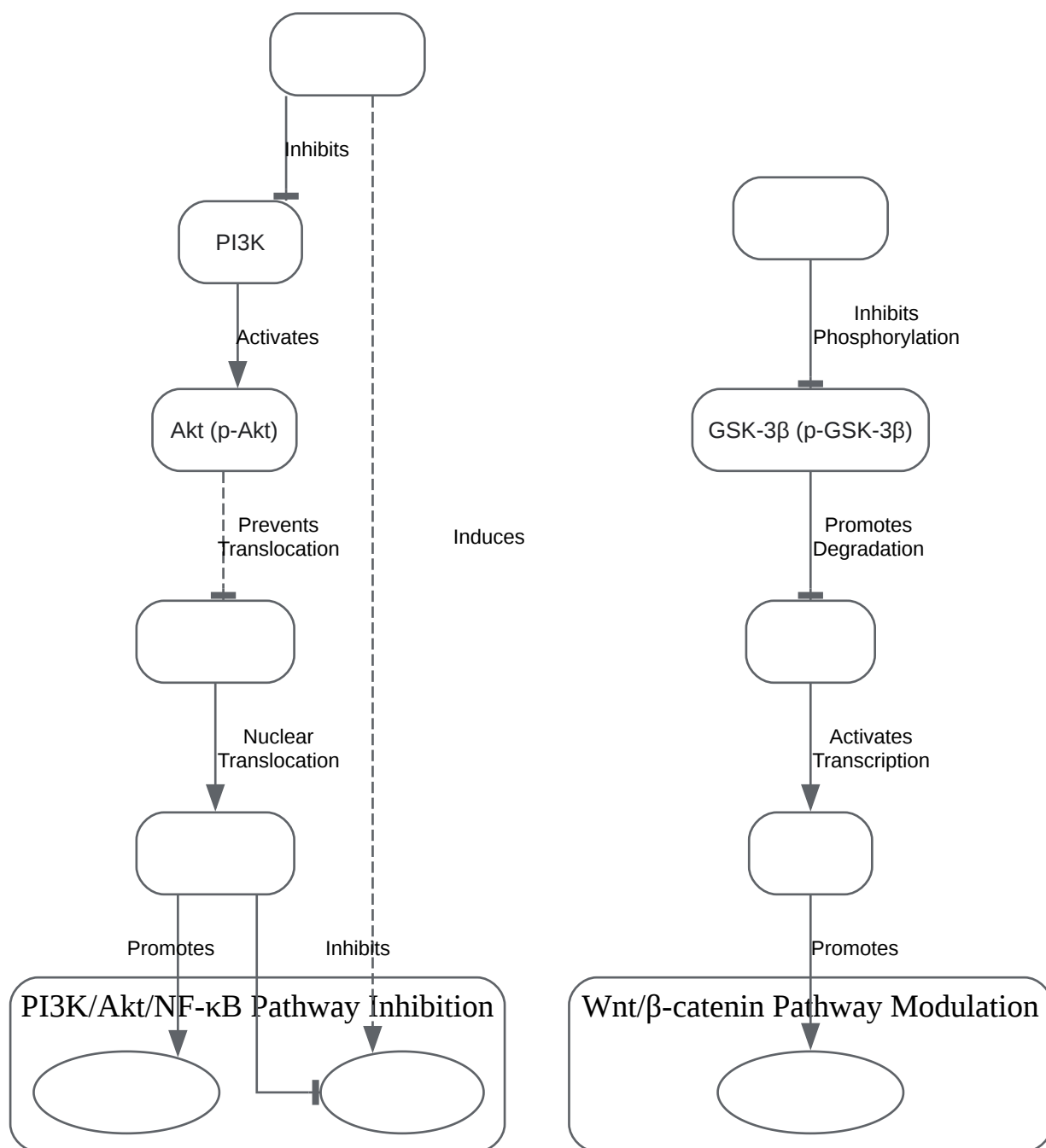
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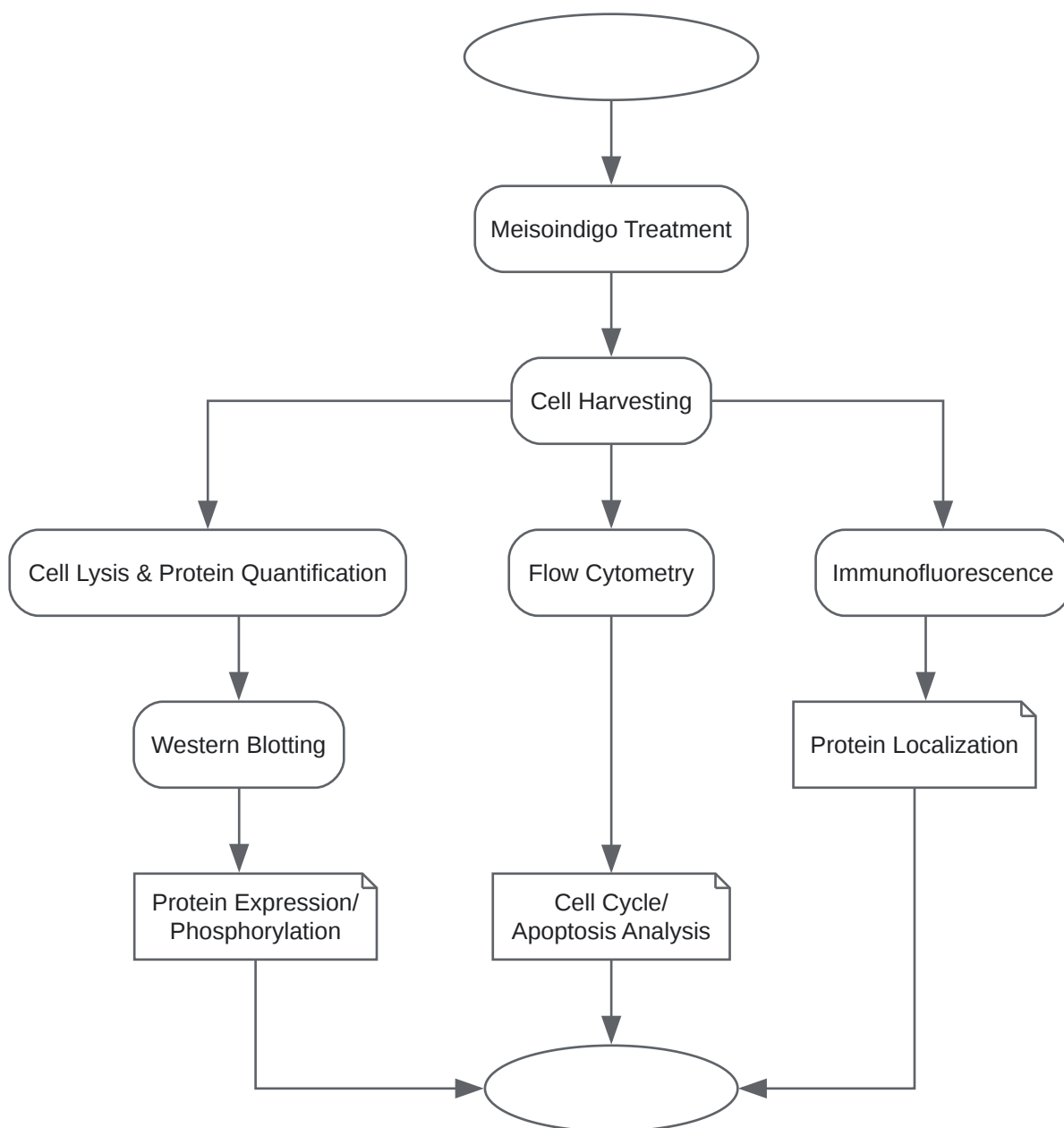
Meisoindigo-induced PKMYT1 degradation pathway.

LKB1/AMPK Signaling Pathway

In pancreatic ductal adenocarcinoma (PDAC) cancer stem cells, **meisoindigo** has been shown to interfere with cellular metabolism by inhibiting Liver Kinase B1 (LKB1) and activating AMP-activated protein kinase (AMPK).[2][7][12] This modulation of the LKB1/AMPK pathway, a central regulator of cellular energy homeostasis, contributes to the preferential killing of cancer stem cells.[5][7][13]







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